![molecular formula C11H9FN2O2 B2985977 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid CAS No. 1439897-63-8](/img/structure/B2985977.png)
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid (FBIC) is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Luminescence Sensing Applications
One application in scientific research for compounds structurally related to 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is in the development of luminescence sensors. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrated selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These complexes exhibit potential as fluorescence sensors for chemicals including benzaldehyde and its derivatives, showcasing their utility in chemical sensing technologies (Shi et al., 2015).
Catalysis and Chemical Reactions
Compounds similar to 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid have been explored for their catalytic applications. A study on cyclometalated Ir(III)-NHC complexes, for example, highlighted their efficacy in the acceptorless dehydrogenation of alcohols to carboxylic acids, generating hydrogen gas in the process. These complexes, through intramolecular C-H bond activation, facilitate good-to-excellent yields of carboxylic acids/carboxylates from a broad spectrum of alcohols under mild conditions, with the catalyst being recyclable multiple times without significant loss of activity (Borah et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic aromatic organic compound. Imidazole derivatives have been found to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Based on the properties of imidazole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the fluorobenzyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid. Imidazole derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s fluorobenzyl group may enhance its lipophilicity, potentially influencing its absorption and distribution . The presence of the carboxylic acid group could also affect its metabolism and excretion, as this group is often involved in phase II metabolic reactions .
Result of Action
Given the broad biological activity of imidazole derivatives, this compound could potentially influence a variety of cellular processes, including signal transduction, gene expression, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . For 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, these factors could potentially influence its pharmacokinetics and pharmacodynamics, thereby affecting its overall biological activity.
properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNLPZJQBSCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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